REACTION_CXSMILES
|
[C:1]([CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl.[NH2:17]O.C(=O)([O-])O.[Na+]>C(O)C>[CH2:2]([C:1]1[O:7][N:17]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:8]=1)[CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)CC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the insoluble materials were separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the remaining filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in chloroform (500 ml)
|
Type
|
WASH
|
Details
|
which was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC(=NO1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |